molecular formula C12H11N B570445 (R)-1,2-Dihydroacenaphthylen-1-amine CAS No. 228246-73-9

(R)-1,2-Dihydroacenaphthylen-1-amine

Cat. No. B570445
M. Wt: 169.227
InChI Key: LCYNDXQWJAMEAI-LLVKDONJSA-N
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Description

This would include the IUPAC name, common names, and structural formula of the compound.





  • Synthesis Analysis

    This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.





  • Molecular Structure Analysis

    This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the molecular structure of the compound.





  • Chemical Reactions Analysis

    This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.





  • Physical And Chemical Properties Analysis

    This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.




  • Scientific Research Applications

    • Synthetic Intermediates for Bioactive Compounds : (R)-1,2-Dihydroacenaphthylen-1-amine and its derivatives are important synthetic intermediates in the creation of bioactive compounds. They undergo various chemical processes, such as acylation and oxidation, to yield aminonaphthyl ketones, which are then stereoselectively reduced to form aminonaphthyl alcohols. These processes are crucial in the synthesis of various bioactive compounds (Men Wei-dong, 2013).

    • Enantiodiscrimination of Carboxylic Acids : Chiral amines derived from (R)-1,2-Dihydroacenaphthylen-1-amine are used as chiral shift reagents for the enantiodiscrimination of carboxylic acids, including nonsteroidal anti-inflammatory drugs. This application is vital in the pharmaceutical industry for understanding and improving drug effectiveness (Krzysztof Gospodarowicz et al., 2012).

    • Treatment of Human Papillomavirus Infections : A derivative of (R)-1,2-Dihydroacenaphthylen-1-amine, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, shows potential as a treatment for human papillomavirus infections. The synthesis of this molecule involves an asymmetric reductive amination, showcasing the compound's importance in medicinal chemistry (Sharon D. Boggs et al., 2007).

    • Electrophilic Substitution Reactions : 1,2-Dihydroacenaphthylen-1-amine is used in the synthesis of various compounds through electrophilic substitution reactions. This process allows for the creation of a wide range of derivatives, highlighting the compound's versatility in organic synthesis (A. Aleksandrov et al., 2017).

    • Chiral Amines and Amino Acids Production : The compound plays a role in the production of chiral amines and amino acids, which are crucial in the pharmaceutical and agrochemical industries. These chiral compounds are used as synthons in various pharmaceutically active substances (M. Höhne et al., 2008).

    • Bioimaging Applications : Derivatives of (R)-1,2-Dihydroacenaphthylen-1-amine are used in the creation of fluorogenic chemosensors for bioimaging applications, particularly for detecting Cu2+ ions in biological environments (S. Anbu et al., 2012).

    Safety And Hazards

    This would involve studying the compound’s toxicity, flammability, and environmental impact.




  • Future Directions

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    properties

    IUPAC Name

    (1R)-1,2-dihydroacenaphthylen-1-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H11N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7,13H2/t11-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LCYNDXQWJAMEAI-LLVKDONJSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(C2=CC=CC3=C2C1=CC=C3)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@H](C2=CC=CC3=C2C1=CC=C3)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H11N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50708488
    Record name (1R)-1,2-Dihydroacenaphthylen-1-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50708488
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    169.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-1,2-Dihydroacenaphthylen-1-amine

    CAS RN

    228246-73-9
    Record name (1R)-1,2-Dihydroacenaphthylen-1-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50708488
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    Acenaphthen-1-one (34 g, 200 mmol) was dissolved in methanol (300 ml). Sodium borohydride (8 g, 200 mmol) was added to this solution under ice-cooling, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give 1-acenaphthenol (33 g) as yellow crystals. (2) To a solution of 1-acenaphthenol (33 g, 190 mmol) and diphenylphosphorylazide (63 g, 230 mmol) in toluene (300 ml) was cooled to 0° C., DBU (diazabicycloundecene) (35 g, 230 mmol) was added and the mixture was stirred at room temperature for 6 hr. The reaction mixture was poured into water and extracted with toluene. The combined organic phase was washed with water, dried over magnesium sulfate, and concentrated. A crude product was dissolved in a mixed solvent (330 ml) of THF/water (10:1), triphenylphosphine (53 g) was added thereto, and the mixture was heated under reflux for 6 hr. After cooling to room temperature, the solvent was evaporated and 1N-hydrochloric acid (200 ml) was added to the residue. Unnecessary materials were extracted with ethyl acetate. The aqueous phase was alkalified with potassium carbonate and extracted with chloroform. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give acenaphthen-1-yl-amine (20 g) as a red oil. (3) Acenaphthen-1-yl-amine (20 g, 118 mmol) was dissolved in ethanol (200 ml). Potassium carbonate (1.7 g, 12 mmol) and 1-ethyl-1-methyl-4-oxopiperidinium iodide (38 g) dissolved in water (100 ml) was added and the mixture was heated under reflux for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give 1-(acenaphthen-1-yl)-piperidin-4-one (23 g) as yellow crystals. (4) To a solution of 1-(acenaphthen-1-yl)-piperidin-4-one (12 g, 48 mmol) and 1,2-phenylenediamine (10.8 g, 100 mmol) in THF (100 ml) was cooled to 0° C. were added sodium triacetoxy borohydride (34 g) and acetic acid (12 ml) and the mixture was stirred at room temperature for 17 hr. The reaction mixture was poured into water and potassium carbonate was added for neutralization. The mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over sodium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give N-[1-(acenaphthen-1-yl)piperidin-4-yl]-benzene-1,2-diamine (8.5 g) as yellow crystals. (5) N-[1-(Acenaphthen-1-yl)piperidin-4-yl]-benzene-1,2-diamine (1 g, 3 mmol) was dissolved in THF (30 ml), and triethylamine (1.4 ml, 10 mmol) and 1,1′-thiocarbonyldiimidazole (0.63 g, 3.5 mmol) were added. The mixture was stirred at room temperature for 3 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated aqueous ammonium chloride solution, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give the title compound (1.17 g) as a gray-white solid.
    [Compound]
    Name
    ( 2 )
    Quantity
    0 (± 1) mol
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    Reaction Step One
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    33 g
    Type
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    Reaction Step One
    Quantity
    63 g
    Type
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    Reaction Step One
    Quantity
    300 mL
    Type
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    Reaction Step One
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    DBU
    Quantity
    35 g
    Type
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    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
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    Reaction Step Three

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